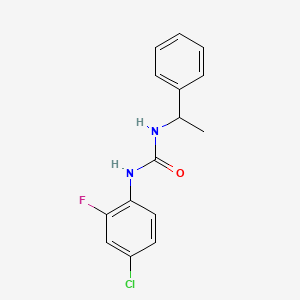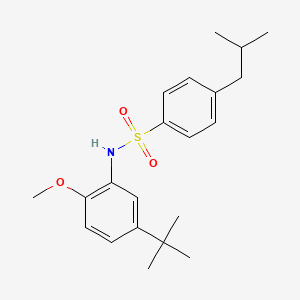![molecular formula C16H12ClNO2S3 B4286961 5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B4286961.png)
5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide
Overview
Description
5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase (JAK) inhibitors. It is a potent and selective inhibitor of JAK3, which is involved in the signaling pathway of various cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide inhibits the activity of JAK3 by binding to its ATP-binding site, which prevents the phosphorylation of JAK3 and downstream signaling molecules, such as STATs (signal transducers and activators of transcription). This leads to the suppression of cytokine and growth factor signaling pathways, which are involved in the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It can suppress the production of pro-inflammatory cytokines, such as IL-6, IL-17, and TNF-α, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce the infiltration of immune cells into inflamed tissues and decrease the expression of adhesion molecules, which are involved in the recruitment of immune cells.
Advantages and Limitations for Lab Experiments
5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, which allows for the precise modulation of JAK3 signaling pathways. It has been extensively studied in preclinical and clinical studies, which provides a wealth of information on its pharmacological properties. However, 5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide also has some limitations for lab experiments. It has a short half-life in vivo, which requires frequent dosing in animal models. It can also have off-target effects on other JAKs, such as JAK1 and JAK2, which can complicate the interpretation of results.
Future Directions
5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several future directions that need to be explored. One direction is to investigate the long-term safety and efficacy of 5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide in large-scale clinical trials. Another direction is to explore the potential of 5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide in combination therapy with other immunomodulatory agents, such as biologics and small molecules. Additionally, the development of more potent and selective JAK3 inhibitors may provide new opportunities for the treatment of autoimmune diseases.
Scientific Research Applications
5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be a potent and selective inhibitor of JAK3, which is involved in the signaling pathway of various cytokines and growth factors. By inhibiting JAK3, 5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide can suppress the activation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
5-chloro-N-(2-phenylsulfanylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S3/c17-15-10-11-16(22-15)23(19,20)18-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-11,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENCNGHUCBWCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(phenylsulfanyl)phenyl]thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4286878.png)
![2-{[4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4286881.png)
![N-[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4286888.png)


![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4286920.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B4286932.png)

![[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]malononitrile](/img/structure/B4286952.png)
![3-[(3-chlorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286954.png)
![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286958.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-phenylmethanesulfonamide](/img/structure/B4286960.png)
![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4286963.png)
![N-(2,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4286969.png)